molecular formula C22H23NO4 B2713420 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid CAS No. 632350-45-9

1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid

Cat. No. B2713420
CAS RN: 632350-45-9
M. Wt: 365.429
InChI Key: WVJOHQNQAXAVJQ-UHFFFAOYSA-N
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Description

The compound “1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid” is a type of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a protective group used in the synthesis of peptides, which are chains of amino acids. The Fmoc group is often used because it can be removed under mild conditions that do not affect the peptide chain .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorene group attached to an azepane ring via a methoxy carbonyl linkage . The azepane ring is further substituted with a carboxylic acid group .


Chemical Reactions Analysis

As a Fmoc-protected amino acid, “this compound” would be expected to undergo reactions typical of these compounds. This includes the removal of the Fmoc group under mildly basic conditions, such as treatment with piperidine .

Scientific Research Applications

Fluorenyl Derivatives in Scintillation Solvents

Fluorene derivatives, including fluorene-2-carboxylic acid, have been synthesized and evaluated for their use as primary liquid scintillation solutes. These compounds exhibit excellent scintillation characteristics, making them valuable for radiation detection and measurement in scientific research (Barnett, Daub, Hayes, & Ott, 1960).

Protective Groups in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups during the synthesis of peptides. This protective group can be conveniently removed, allowing for the synthesis of complex peptides without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Structural Analysis and Chemical Synthesis

The crystal structure of various fluorenyl and azepane derivatives has been extensively studied to understand their chemical behavior and to facilitate the development of new compounds with potential applications in materials science and organic synthesis. These studies provide insights into the molecular configurations that influence the properties and reactivities of these compounds (Toze, Poplevin, Zubkov, Nikitina, Porras, & Khrustalev, 2015).

Applications in Organic Synthesis

Research has focused on the development of fluorenyl-based reagents for the synthesis of complex organic molecules. These reagents are employed in a variety of reactions, including carbonylation and cyanation, to construct molecules with high precision and complexity. Such methodologies are critical for the advancement of organic chemistry and the synthesis of valuable chemical entities (Chiba, Akama, Sakakibara, & Horie, 1978).

Fluorene Derivatives in Photophysics and Bioimaging

Fluorene derivatives, including those incorporating azepane and carboxylic acid groups, have been explored for their photophysical properties, offering potential applications in bioimaging and the study of biological processes at the molecular level. These compounds exhibit strong fluorescence and can be tailored for specific applications, highlighting their versatility and importance in scientific research (Morales, Luchita, Yanez, Bondar, Przhonska, & Belfield, 2010).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20-12-2-1-7-13-23(20)22(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJOHQNQAXAVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

632350-45-9
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-2-carboxylic acid
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